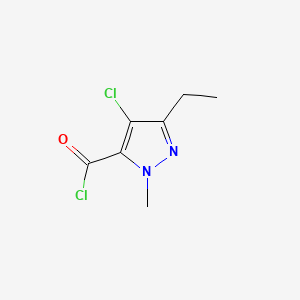![molecular formula C12H17N B591041 2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine CAS No. 137013-13-9](/img/structure/B591041.png)
2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine is an organic compound with the molecular formula C12H17N It is a derivative of pyridine, characterized by the presence of a butenyl group at the second position and an isopropyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine typically involves the reaction of 2-buten-2-yl halides with 5-isopropylpyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Butenylpyridine: Lacks the isopropyl group at the fifth position.
5-Isopropylpyridine: Lacks the butenyl group at the second position.
2-[(2E)-2-Buten-2-yl]-pyridine: Lacks the isopropyl group at the fifth position.
Uniqueness
2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine is unique due to the presence of both the butenyl and isopropyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for unique interactions and reactivity compared to similar compounds.
Properties
CAS No. |
137013-13-9 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.275 |
IUPAC Name |
2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine |
InChI |
InChI=1S/C12H17N/c1-5-10(4)12-7-6-11(8-13-12)9(2)3/h5-9H,1-4H3/b10-5+ |
InChI Key |
UIJGNYLYVNOHGM-BJMVGYQFSA-N |
SMILES |
CC=C(C)C1=NC=C(C=C1)C(C)C |
Synonyms |
Pyridine, 5-(1-methylethyl)-2-(1-methyl-1-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













